molecular formula C21H23ClN4OS3 B15154714 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B15154714
M. Wt: 479.1 g/mol
InChI Key: WYFKHSSLNUZIIW-UHFFFAOYSA-N
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Description

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl and sulfanyl groups. The final step involves the acylation of the triazole derivative with 3-(methylsulfanyl)phenylacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzyl group.

    Substitution: The chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the triazole ring and sulfanyl groups suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 2-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid

Uniqueness

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its combination of a triazole ring, chlorobenzyl group, and multiple sulfanyl groups. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H23ClN4OS3

Molecular Weight

479.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H23ClN4OS3/c1-3-26-19(13-29-12-15-7-9-16(22)10-8-15)24-25-21(26)30-14-20(27)23-17-5-4-6-18(11-17)28-2/h4-11H,3,12-14H2,1-2H3,(H,23,27)

InChI Key

WYFKHSSLNUZIIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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